molecular formula C34H22N4O8 B11559971 bis(4-{(E)-[(4-nitrophenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate

bis(4-{(E)-[(4-nitrophenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate

Cat. No.: B11559971
M. Wt: 614.6 g/mol
InChI Key: RKCWFVIEXPRFOF-UHFFFAOYSA-N
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Description

Bis(4-{(E)-[(4-nitrophenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate: is a complex organic compound characterized by its unique structure, which includes nitrophenyl and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-{(E)-[(4-nitrophenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate typically involves the reaction of 4-nitroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and glacial acetic acid. The mixture is refluxed for several hours, followed by solvent evaporation to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The imino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Compounds with different functional groups replacing the imino group.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, derivatives of this compound can be used as probes to study various biochemical pathways and interactions.

Medicine: Potential applications in medicinal chemistry include the development of new drugs with specific biological activities. The compound’s structure allows for modifications that can enhance its therapeutic properties.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which bis(4-{(E)-[(4-nitrophenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, bis(4-{(E)-[(4-nitrophenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate stands out due to its unique combination of nitrophenyl and imino groups. This combination provides distinct reactivity and potential applications that are not observed in other compounds. For example, the presence of the nitrophenyl group allows for specific oxidation and reduction reactions, while the imino group enables various substitution reactions.

Properties

Molecular Formula

C34H22N4O8

Molecular Weight

614.6 g/mol

IUPAC Name

bis[4-[(4-nitrophenyl)iminomethyl]phenyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C34H22N4O8/c39-33(45-31-17-1-23(2-18-31)21-35-27-9-13-29(14-10-27)37(41)42)25-5-7-26(8-6-25)34(40)46-32-19-3-24(4-20-32)22-36-28-11-15-30(16-12-28)38(43)44/h1-22H

InChI Key

RKCWFVIEXPRFOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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